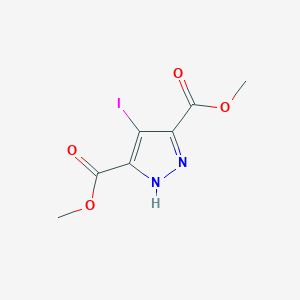![molecular formula C13H18N4S B1320649 4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine CAS No. 874776-29-1](/img/structure/B1320649.png)
4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C13H18N4S and its molecular weight is 262.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurotropic Properties and Potential Therapeutic Applications
Research has explored the synthesis of various thieno[2,3-d]pyrimidine derivatives and their neurotropic properties. For instance, Paronikyan et al. (2010) developed methods for synthesizing condensed thieno[3,2-d]pyrimidines, revealing compounds with anticonvulsant activity and sedative properties. These compounds were found to exhibit effects analogous to the well-known drug diazepam, indicating potential therapeutic applications in neurology and psychiatry (Paronikyan et al., 2010).
Tautomerism and Chemical Properties
The tautomerism of 1,4-diazepines fused with pyrimidine rings, including structures similar to 4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine, has been studied through methods like NMR spectroscopy and quantum chemical calculations. Chebanov et al. (2003) found that for certain derivatives, the enamine form is more stable than the diimine form, influenced by electron-withdrawing effects and the formation of intermolecular hydrogen bonds (Chebanov et al., 2003).
Synthesis and Potential for Antitumor Activity
The synthesis of thieno[2,3-d]pyrimidine derivatives and their potential for antitumor activity has been a subject of research. Alqasoumi et al. (2009) synthesized novel thieno[2,3-d]pyrimidine derivatives, some of which showed promising radioprotective and antitumor activities. This study highlights the potential of these compounds in cancer research and therapy (Alqasoumi et al., 2009).
Anxiolytic, Sedative, and Hypnotic Activities
Studies have also focused on the anxiolytic, sedative, and hypnotic activities of pyrimidine-based diazepine derivatives. Chinnasamy et al. (2017) synthesized Pyrimidino-4,6-(2,4-Diazepine) derivatives and evaluated their anxiolytic, sedative, and hypnotic activity, finding significant activity in some cases compared to standard Diazepam (Chinnasamy et al., 2017).
Potential as Antianxiety Agents
Kirkpatrick et al. (1977) synthesized and evaluated pyrazolo[1,5-a]pyrimidine derivatives for antianxiety properties. Some derivatives showed anxiolytic effects comparable to benzodiazepines like diazepam and chlorodiazepoxide, without potentiating the CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).
作用機序
Pyrimidine derivatives exert their pharmacological effects through various mechanisms. For instance, their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Some pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
将来の方向性
Pyrimidines and their derivatives have shown a wide range of pharmacological effects, making them a promising area for future research . Future research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is another potential future direction .
特性
IUPAC Name |
4-(1,4-diazepan-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-9-10(2)18-13-11(9)12(15-8-16-13)17-6-3-4-14-5-7-17/h8,14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHCLKZEVRYHSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCCNCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)
![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1320579.png)
![4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine](/img/structure/B1320580.png)
![1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid](/img/structure/B1320581.png)

![Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate](/img/structure/B1320587.png)
![6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B1320588.png)
![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)
![tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320594.png)

